molecular formula C7H5F3 B1341787 1,2,3-Trifluoro-5-methylbenzene CAS No. 284463-96-3

1,2,3-Trifluoro-5-methylbenzene

Cat. No. B1341787
CAS RN: 284463-96-3
M. Wt: 146.11 g/mol
InChI Key: UHIGHLGTNVYXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trifluoro-5-methylbenzene is a chemical compound with the formula C₇H₅F₃. It has a molecular weight of 146.11 g/mol . It is supplied by Apollo Scientific .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trifluoro-5-methylbenzene consists of a benzene ring with three fluorine atoms and one methyl group attached. The InChI code for this compound is 1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

1,2,3-Trifluoro-5-methylbenzene has a density of 1.2±0.1 g/cm³ . Its boiling point is 126.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Pharmaceuticals: Fluorinated Compound Synthesis

1,2,3-Trifluoro-5-methylbenzene: is utilized in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common moiety in medicinal chemistry due to its lipophilicity and bio-stability, which can improve the metabolic stability of drugs . This compound serves as a precursor or intermediate in the synthesis of more complex molecules that exhibit a wide range of pharmacological activities.

Material Science: Specialty Chemicals

In material science, 1,2,3-Trifluoro-5-methylbenzene is used to create specialty chemicals that require specific fluorinated aromatic structures . These materials often possess unique properties such as resistance to solvents and acids, making them suitable for harsh environments and specialized applications.

Chemical Synthesis: Building Blocks

This compound acts as a building block in chemical synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling . Its stability and reactivity make it an ideal candidate for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules.

Analytical Chemistry: Reference Standards

1,2,3-Trifluoro-5-methylbenzene: can be used as a reference standard in analytical chemistry due to its well-defined structure and properties . It helps in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.

Agriculture: Pesticide Development

While direct applications in agriculture are not well-documented, fluorinated compounds like 1,2,3-Trifluoro-5-methylbenzene could potentially be used in the development of pesticides . Their structural components may contribute to the efficacy and stability of agrochemical formulations.

Environmental Science: Pollutant Degradation Studies

In environmental science, research into the degradation of fluorinated compounds, including 1,2,3-Trifluoro-5-methylbenzene , is crucial . Understanding its breakdown products and environmental fate contributes to assessing the ecological impact of fluorinated pollutants.

Safety and Hazards

While specific safety data for 1,2,3-Trifluoro-5-methylbenzene was not found, general safety measures for handling similar compounds include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation . It’s also recommended to wear personal protective equipment and chemical impermeable gloves .

properties

IUPAC Name

1,2,3-trifluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIGHLGTNVYXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590937
Record name 1,2,3-Trifluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trifluoro-5-methylbenzene

CAS RN

284463-96-3
Record name 1,2,3-Trifluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.